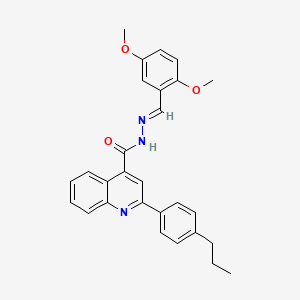
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, also known as DQP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to modulate the activity of certain signaling pathways, including the JNK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of cellular signaling pathways, and the protection of neurons from oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a neuroprotective agent. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde, 4-propylphenylhydrazine, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been used in several studies to obtain this compound for further research.
Scientific Research Applications
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. In neuroscience, this compound has been investigated for its potential as a neuroprotective agent and has shown promising results in protecting neurons from oxidative stress.
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-propylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-7-19-10-12-20(13-11-19)26-17-24(23-8-5-6-9-25(23)30-26)28(32)31-29-18-21-16-22(33-2)14-15-27(21)34-3/h5-6,8-18H,4,7H2,1-3H3,(H,31,32)/b29-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBVZPWYURROB-RDRPBHBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
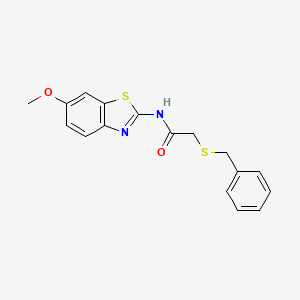
![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

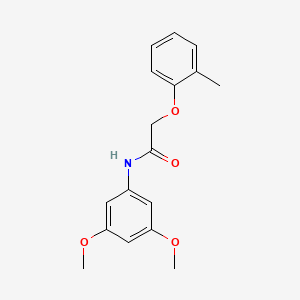
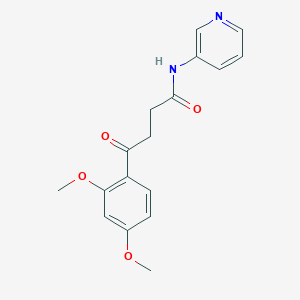
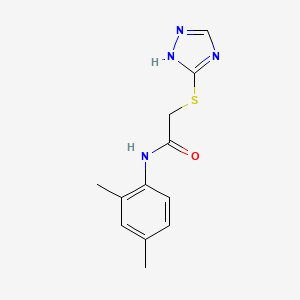

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)


